N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide
Description
The compound N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a diamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The thiazole ring is further linked via an ethyl chain to an ethanediamide moiety, which is substituted with a 2-methoxyphenyl group. The fluorophenyl and methoxyphenyl substituents likely enhance lipophilicity and metabolic stability, critical for drug-like properties .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-13-18(29-21(24-13)14-7-9-15(22)10-8-14)11-12-23-19(26)20(27)25-16-5-3-4-6-17(16)28-2/h3-10H,11-12H2,1-2H3,(H,23,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFVNRYBZDUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the oxalamide linkage under controlled conditions. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9]
- Structure : These triazole derivatives feature a 1,2,4-triazole core with sulfonylphenyl and difluorophenyl substituents.
- Key Differences: Unlike the target compound, these lack a thiazole ring and ethanediamide group.
- Activity : Triazoles exhibit antifungal and antibacterial properties, but the absence of a diamide moiety may limit their binding versatility .
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
- Structure : Contains a 1,3,4-thiadiazole ring with chlorobenzylidene and methylphenyl groups.
- Key Differences : The thiadiazole ring differs electronically from thiazole, affecting aromatic interactions. The imine group (-CH=N-) contrasts with the target's diamide, altering hydrogen-bonding capacity.
- Activity: Thiadiazoles are known for insecticidal and fungicidal effects, but the chlorophenyl group may confer higher toxicity than the target's fluorophenyl group .
2-(4-Fluorophenyl)-N-[(2-Methoxy-1,3-Thiazol-5-yl)Methyl]Ethanamine
- Structure : Shares the 4-fluorophenyl-thiazole motif but terminates in an ethanamine group instead of ethanediamide.
- Key Differences : The primary amine may confer higher solubility but lower metabolic stability compared to the diamide. The absence of a methoxyphenyl group reduces steric bulk.
- Activity : Amine derivatives often exhibit CNS activity, but the diamide in the target compound could enhance target specificity .
2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-2,3-Dihydroimidazo[2,1-b][1,3]Thiazol-5-yl]Pyridin-2-yl}Acetamide
- Structure : Contains a dihydroimidazo-thiazole fused ring and an acetamide group.
- Key Differences : The acetamide is less conformationally flexible than the ethanediamide. The fused imidazo-thiazole system may enhance planar stacking but reduce solubility.
- Activity : Acetamide derivatives are explored as kinase inhibitors, suggesting the target compound’s diamide could mimic similar interactions .
Research Findings and Implications
- Thiazole vs. Triazole/Thiadiazole : The 1,3-thiazole core in the target compound offers a balance of electronic effects and metabolic stability compared to more polar triazoles or rigid thiadiazoles .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves membrane permeability and reduces toxicity compared to chlorine .
- Diamide vs.
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22FN3OS
- Molecular Weight : 373.47 g/mol
The presence of the thiazole ring, fluorophenyl group, and methoxyphenyl moiety contributes to its unique chemical properties and biological interactions.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Interaction with various receptors can affect signaling pathways, potentially influencing cell proliferation and apoptosis.
- Antioxidant Activity : The structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Antimicrobial Properties
Research indicates that compounds with thiazole rings often exhibit antimicrobial activity. In vitro studies have shown that this compound displays significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Thiazole derivatives are widely studied for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the following pathways:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 or G2 phase, preventing cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it activates caspases and other apoptotic markers in cancer cell lines.
A study reported an IC50 value of , indicating potent cytotoxicity against specific cancer cell lines .
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (e.g., A-431), the compound demonstrated significant cytotoxic effects compared to standard chemotherapy agents like doxorubicin. Molecular dynamics simulations revealed strong interactions with Bcl-2 proteins, suggesting a mechanism for its pro-apoptotic effects .
Study 2: Antimicrobial Activity
A series of tests against Gram-positive and Gram-negative bacteria showed that the compound effectively inhibited bacterial growth at concentrations as low as . This positions it as a candidate for further development in antimicrobial therapies .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
